

5-Chloro-2-methoxy-1,6-naphthyridine molecular structure

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-1,6-naphthyridine

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An In-Depth Technical Guide to **5-Chloro-2-methoxy-1,6-naphthyridine**: Structure, Synthesis, and Therapeutic Potential

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This bicyclic aromatic system, an isomer of quinoline, has garnered considerable attention from researchers in drug discovery due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[3][4] Derivatives of 1,6-naphthyridine have been reported to exhibit a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, and antiviral activities.[3][5]

This technical guide focuses on a specific, yet promising, derivative: **5-Chloro-2-methoxy-1,6-naphthyridine**. We will delve into its molecular structure, propose a rational synthetic strategy, predict its key spectroscopic features, and explore its potential applications in modern drug development, particularly in the realm of kinase inhibition. The strategic placement of the chloro and methoxy groups on the 1,6-naphthyridine core is expected to modulate the molecule's

electronic properties and its interactions with protein targets, making it a compound of significant interest for researchers and scientists in the field.[6][7][8]

Molecular Structure and Physicochemical Properties

The molecular structure of **5-Chloro-2-methoxy-1,6-naphthyridine** is characterized by a planar, bicyclic aromatic system with a chlorine atom at the C5 position and a methoxy group at the C2 position. The presence of two nitrogen atoms within the rings significantly influences the electron distribution and basicity of the molecule.

The chloro group at C5 is an electron-withdrawing substituent, which can influence the reactivity of the naphthyridine ring, particularly towards nucleophilic aromatic substitution.[9] It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[8] The methoxy group at C2, in contrast, is an electron-donating group that can increase the electron density of the ring system and potentially modulate the molecule's metabolic stability and solubility.[7] The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, further contributing to its binding affinity for biological targets.[7][8]

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of **5-Chloro-2-methoxy-1,6-naphthyridine**.

Proposed Synthetic Methodologies

While a specific synthesis for **5-Chloro-2-methoxy-1,6-naphthyridine** is not extensively documented, a plausible and efficient route can be designed based on established methods for the synthesis of substituted 1,6-naphthyridines.[1][9][10] A modular approach starting from a suitably substituted pyridine precursor is a common and effective strategy.[11]

The proposed synthesis begins with a substituted pyridine, which undergoes a series of reactions to build the second ring of the naphthyridine core. This approach allows for the introduction of the desired chloro and methoxy groups at specific positions.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **5-Chloro-2-methoxy-1,6-naphthyridine**.

Detailed Experimental Protocol:

- Step 1: Synthesis of 2-(2-chloro-5-methoxypyridin-4-yl)malononitrile.
 - To a solution of 2-chloro-5-methoxypyridine in an appropriate solvent such as THF, add a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate deprotonation at the C4 position.
 - Slowly add malononitrile to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
 - Work up the reaction mixture with an aqueous solution and extract the product with an organic solvent.
 - Purify the crude product by column chromatography.
- Step 2: Synthesis of 5-amino-2-methoxy-1,6-naphthyridine-4-carbonitrile.
 - The product from Step 1 is subjected to a base-catalyzed intramolecular cyclization.
 - Refluxing the compound in the presence of a base like sodium ethoxide in ethanol will promote the cyclization to form the 1,6-naphthyridine ring system.
 - Monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
- Step 3: Synthesis of **5-Chloro-2-methoxy-1,6-naphthyridine**.

- The amino group at the C5 position can be converted to a chloro group via a Sandmeyer-type reaction.
- Treat the product from Step 2 with sodium nitrite in the presence of a strong acid (e.g., HCl) to form the diazonium salt.
- Subsequent treatment with a copper(I) chloride solution will yield the desired **5-Chloro-2-methoxy-1,6-naphthyridine**.
- Alternatively, direct chlorination using a reagent like phosphorus oxychloride (POCl₃) on a corresponding 1,6-naphthyridin-5-one precursor could be explored.[\[12\]](#)

Spectroscopic Characterization (Predicted)

The structural elucidation of **5-Chloro-2-methoxy-1,6-naphthyridine** would rely heavily on spectroscopic techniques, particularly NMR and mass spectrometry. Based on data from structurally related 1,6-naphthyridine derivatives, the following spectroscopic characteristics can be predicted.[\[5\]](#)[\[13\]](#)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C2	-	~165
C3	~7.0 (d)	~110
C4	~8.0 (d)	~140
C5	-	~150
C7	~8.8 (d)	~152
C8	~7.8 (d)	~125
OCH ₃	~4.0 (s)	~55

Chemical shifts are relative to TMS and predicted for a CDCl₃ solvent. Coupling constants (J) for the aromatic protons are expected to be in the range of 5-9 Hz.[\[14\]](#)

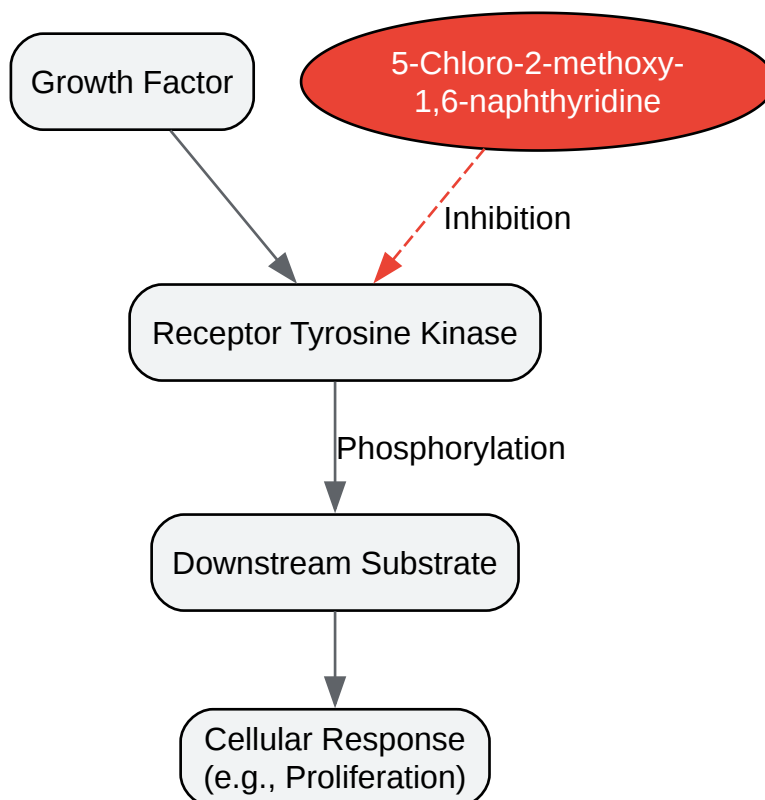
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of $C_9H_7ClN_2O$, which can be used to confirm the elemental composition.

Potential Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a well-established pharmacophore in drug discovery, with many derivatives showing potent inhibitory activity against various protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The **5-Chloro-2-methoxy-1,6-naphthyridine** core could serve as a valuable starting point for the development of novel kinase inhibitors. The chloro and methoxy substituents can be strategically utilized to fine-tune the molecule's binding affinity and selectivity for specific kinases.[6][7] For instance, the methoxy group could engage in hydrogen bonding with the hinge region of a kinase, while the chloro group could occupy a hydrophobic pocket.

Potential Signaling Pathway Interaction:



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Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

5-Chloro-2-methoxy-1,6-naphthyridine represents a synthetically accessible and medicinally relevant molecule. Its structural features, particularly the presence of the electron-withdrawing chloro group and the electron-donating methoxy group, suggest that it could have interesting biological properties. The proposed synthetic route provides a practical approach for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents, particularly in the area of oncology and inflammatory diseases. The versatility of the 1,6-naphthyridine scaffold continues to make it a highly attractive platform for the development of new medicines.[15]

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